molecular formula C7H7BrN2O3 B584128 5-Bromo-2-methoxy-4-methyl-3-nitropyridine CAS No. 884495-14-1

5-Bromo-2-methoxy-4-methyl-3-nitropyridine

Cat. No.: B584128
CAS No.: 884495-14-1
M. Wt: 247.048
InChI Key: BGDKJBCVNNWITN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine typically involves a two-step process :

    Preparation of 2-Methoxy-4-methyl-3-nitropyridine: This is achieved by reacting 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol.

    Bromination: The 2-methoxy-4-methyl-3-nitropyridine is then brominated using bromine in the presence of sodium acetate in acetic acid.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxy-4-methyl-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the methoxy and nitro groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-methoxy-4-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9-7(13-2)6(4)10(11)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDKJBCVNNWITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654563
Record name 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-14-1
Record name 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxy-3-nitro-4-picoline
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